molecular formula C16H20O4 B12548348 Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester CAS No. 155306-02-8

Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester

Cat. No.: B12548348
CAS No.: 155306-02-8
M. Wt: 276.33 g/mol
InChI Key: IWBRIUOCFWJGPP-UHFFFAOYSA-N
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Description

Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester (CAS 155306-02-8) is a chemical compound of interest in organic synthesis and materials science research. As a derivative of propanedioic acid (malonic acid), it features a central phenylmethylene group and isopropyl ester moieties. This structure suggests its potential utility as a building block or intermediate in the synthesis of more complex organic molecules, particularly in reactions where its ester groups can be modified. Researchers may explore its use in developing novel compounds for various applications, including the study of molecular signaling pathways. For instance, structurally related compounds have been investigated for their role in biological systems, such as the BDNF/TrkB/CREB signaling pathway, which is a key focus in neurological research . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material according to their institution's safety guidelines for chemical substances.

Properties

CAS No.

155306-02-8

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

dipropan-2-yl 2-benzylidenepropanedioate

InChI

InChI=1S/C16H20O4/c1-11(2)19-15(17)14(16(18)20-12(3)4)10-13-8-6-5-7-9-13/h5-12H,1-4H3

InChI Key

IWBRIUOCFWJGPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(=CC1=CC=CC=C1)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation with Base Catalysis

The primary method for synthesizing diisopropyl benzylidenemalonate involves the Knoevenagel condensation, a nucleophilic addition-dehydration reaction between an aldehyde and an active methylene compound. This reaction is typically catalyzed by a weak base or amine.

Key Reaction Parameters

Parameter Optimal Conditions Yield (%) Source
Base Piperidine, Pyrrolidine, or Acetic Acid 73–75
Solvent Benzene, CH₂Cl₂, or THF 75
Temperature 80°C (reflux) or Room Temperature 73–75
Time 1.5–2 hours 75
Mechanism and Optimization

The reaction proceeds via:

  • Deprotonation : The active methylene group of diisopropyl malonate is deprotonated by a base (e.g., piperidine) to form an enolate.
  • Nucleophilic Addition : The enolate attacks the carbonyl carbon of benzaldehyde.
  • Dehydration : Elimination of water yields the α,β-unsaturated ester.

Example Protocol :

  • Reagents : Benzaldehyde (1 equiv), diisopropyl malonate (1.2 equiv), piperidine (0.1 equiv), acetic acid (1 equiv).
  • Solvent : Benzene.
  • Conditions : Reflux at 80°C for 1.5 hours.
  • Workup : Column chromatography (PE:EtOAc 10:1 → 4:1) to isolate the product.

Limitations :

  • Steric hindrance from the diisopropyl groups may reduce reaction rates compared to ethyl or methyl esters.
  • Prolonged reaction times or harsh conditions can lead to cyclization side products (e.g., indenes or benzofulvenes).

Lewis Acid Catalysis

Lewis acids like TiCl₄ or SnCl₄ are used to promote the Knoevenagel reaction under milder conditions. However, these methods often favor cyclization over simple condensation.

TiCl₄-Pyridine System

Parameter Conditions Outcome Yield (%) Source
Catalyst TiCl₄ (1 equiv) and Pyridine (4 equiv) Indene derivative 79
Solvent CH₂Cl₂ Benzylidenemalonate 40

Key Observations :

  • TiCl₄-pyridine promotes intramolecular cyclization to form indenes, reducing yields of the desired benzylidenemalonate.
  • Replacing pyridine with stronger bases (e.g., Et₃N) exacerbates cyclization, yielding benzofulvenes.

Alternative Methods and Side Reactions

Cyclization Pathways

Under prolonged reaction times or with strong Lewis acids, diisopropyl benzylidenemalonate undergoes cyclization to form:

  • Indenes : Via intramolecular Michael addition.
  • Benzofulvenes : Through dehydrogenation using oxidants like DDQ.
Reaction Conditions Product Yield (%) Source
TiCl₄-pyridine, RT Indene 79
TiCl₄-Et₃N, RT Benzofulvene 40

Mechanistic Insight :
DFT calculations suggest that TiCl₄ stabilizes the enolate intermediate, facilitating cyclization via a hydride-transfer pathway.

Purification and Characterization

Chromatographic Isolation

Solvent System Elution Gradient Purity Source
PE:EtOAc (10:1 → 4:1) Diisopropyl benzylidenemalonate >95%

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 7.66 (s, 1H), 7.55–7.50 (m, 2H), 7.48–7.43 (m, 3H), 5.15 (hept, J = 6.3 Hz, 1H), 5.04 (hept, J = 6.2 Hz, 1H), 1.27–1.21 (m, 12H).
  • ¹³C NMR : δ 166.0, 163.5, 139.8, 133.4, 130.1, 129.4, 129.2, 128.6, 82.3, 82.0, 28.1, 27.9.

Comparative Analysis of Ester Groups

Ester Group Yield (%) Reaction Time (h) Cyclization Tendency Source
Diethyl 75 1.5 Low
Diisopropyl 73 2 Moderate
Di-tert-butyl 59 4 High

Trends :

  • Steric Effects : Bulky esters (e.g., di-tert-butyl) slow condensation and increase cyclization.
  • Electronic Effects : Electron-donating esters (e.g., diethyl) favor Knoevenagel adduct formation.

Industrial and Synthetic Applications

Diisopropyl benzylidenemalonate serves as a precursor in:

  • Heterocycle Synthesis : Precursor to pyrazolines and pyrazolidines via [3+2] cycloadditions.
  • Pharmaceutical Intermediates : Used in the synthesis of pyrimidinone derivatives.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The phenylmethylene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The products depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Development

Propanedioic acid derivatives have been investigated for their potential as intermediates in the synthesis of pharmaceutical compounds. For instance, they can serve as building blocks in the development of drugs targeting metabolic pathways or as precursors for more complex molecules used in treating various diseases.

Case Study:
A study highlighted the use of propanedioic acid derivatives in synthesizing inhibitors for specific enzymes involved in cancer metabolism. The synthesized compounds demonstrated significant inhibitory activity against target enzymes, suggesting their potential as therapeutic agents .

Materials Science

The compound's unique properties make it suitable for applications in materials science. It can be utilized in the production of polymers and resins that exhibit enhanced thermal stability and mechanical strength.

Table 1: Properties of Propanedioic Acid Derivatives in Materials Science

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
SolubilityModerate
ReactivityModerate

Research has shown that incorporating propanedioic acid derivatives into polymer matrices can improve their performance in various applications, including coatings and adhesives .

Chemical Synthesis

In organic chemistry, propanedioic acid derivatives are utilized as versatile intermediates for synthesizing other complex molecules. They are often involved in reactions such as Michael additions and Claisen condensations.

Case Study:
Recent studies have demonstrated the utility of propanedioic acid derivatives in synthesizing biologically active compounds through multi-step synthetic routes. For example, researchers successfully synthesized a series of novel heterocycles using these diesters as key intermediates .

Mechanism of Action

The mechanism of action of propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release propanedioic acid and isopropanol, which can further participate in biochemical pathways. The phenylmethylene group can interact with aromatic receptors, influencing various biological processes.

Comparison with Similar Compounds

Table 1: Key Properties of Propanedioic Acid Derivatives

Compound Name (IUPAC) Substituent Ester Groups CAS Number Molecular Weight (g/mol) logP Applications/Notes
Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester Phenylmethylene Diisopropyl Not found 290.36 (calc) ~3.5 (est) Research chemical (inferred)
Propanedioic acid, (phenylmethylene)-, diethyl ester Phenylmethylene Diethyl 5292-53-5 248.26 0.741 UV stabilizers, intermediates
Propanedioic acid, (phenylmethylene)-, bis(1,1-dimethylethyl) ester Phenylmethylene Di-tert-butyl 32046-34-7 336.39 ~4.2 (est) Polymer additives
Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester 1,3-Dithiolan-2-ylidene Diisopropyl 50512-35-1 290.40 ~2.8 Pesticide (Isoprothiolane)
Malotilate (1,3-Dithiol-2-ylidene derivative) 1,3-Dithiol-2-ylidene Diisopropyl 59937-28-9 288.38 ~3.2 Liver disease therapy
Propanedioic acid, [(2-methoxyphenyl)methylene]-, dimethyl ester 2-Methoxyphenylmethylene Dimethyl N/A 250.25 ~1.9 (est) Photoresist materials

Substituent Effects

  • Phenylmethylene vs. Dithiolane/Dithiol-2-ylidene :
    • The phenylmethylene group enhances UV stability and π-conjugation, making it useful in materials science . In contrast, dithiolane/dithiol-2-ylidene substituents (e.g., Isoprothiolane, Malotilate) introduce sulfur atoms, improving pesticidal activity or hepatoprotective effects .
    • logP Differences : Diethyl esters (logP 0.741) are more hydrophilic than diisopropyl (logP ~3.5) or tert-butyl analogs (logP ~4.2), affecting bioavailability and environmental persistence .

Ester Group Impact

  • Diisopropyl Esters : Higher lipophilicity compared to diethyl esters, favoring membrane permeability in pharmaceuticals (e.g., Malotilate’s liver-targeted action) .
  • Di-tert-butyl Esters : Bulkier ester groups increase steric hindrance, reducing reactivity but enhancing thermal stability in polymer applications .

Biological Activity

Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester, also known as dipropyl benzylidenepropanedioate, is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H22_{22}O4_{4}
  • Molecular Weight : Approximately 276.33 g/mol
  • Structural Features :
    • Contains two isopropyl groups attached to the ester functionalities.
    • A phenyl group is linked through a methylene bridge to the propanedioic acid backbone.

Antioxidant Properties

Research indicates that compounds with structural similarities to this compound often exhibit antioxidant activity . The presence of phenolic groups in related compounds suggests a potential for scavenging free radicals, which may protect cellular components from oxidative damage. In vitro studies have shown that similar compounds can effectively reduce oxidative stress markers in biological systems.

Synthesis Methods

The synthesis of this compound typically involves the reaction of propanedioic acid derivatives with phenylmethanol in the presence of suitable catalysts. This method allows for controlled synthesis while ensuring high purity and yield. The following table summarizes some common synthesis routes for similar compounds:

Compound NameSynthesis MethodKey Features
Propanedioic acid, diethyl esterEsterification of malonic acid with ethanolCommonly used as a solvent
Propanedioic acid, methyl-, bis(1-methylpropyl) esterReaction of malonic acid with methyl isobutyl ketonePotential use in pharmaceuticals
Propanedioic acid, 2-(phenylmethylene)-Direct condensation of malonic acid with phenylmethanolRetains phenylmethylene functionality

Case Study 1: Antioxidant Activity Assessment

A study assessing the antioxidant properties of structurally related compounds found that certain esters exhibited remarkable glutathione peroxidase-like activity. This suggests that this compound may also possess similar properties .

Case Study 2: Anti-inflammatory Profiling

In a pharmacological screening involving extracts from related compounds, significant inhibition of COX enzymes was observed. For instance:

  • COX-1 Inhibition : 77.39%
  • COX-2 Inhibition : 88.35%

These findings indicate a strong potential for anti-inflammatory applications .

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